N-(2-(4-Ethylphenyl)benzo[d]oxazol-5-yl)-3,5-dinitrobenzamide
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Overview
Description
N-(2-(4-Ethylphenyl)benzo[d]oxazol-5-yl)-3,5-dinitrobenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazole compounds are known for their diverse pharmacological activities and are extensively used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-Ethylphenyl)benzo[d]oxazol-5-yl)-3,5-dinitrobenzamide typically involves the reaction of 2-(4-ethylphenyl)benzo[d]oxazole with 3,5-dinitrobenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-Ethylphenyl)benzo[d]oxazol-5-yl)-3,5-dinitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The nitro groups in the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-(2-(4-Ethylphenyl)benzo[d]oxazol-5-yl)-3,5-dinitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways. For instance, in neuroprotective studies, it has been shown to promote the phosphorylation of Akt and glycogen synthase kinase (GSK-3β) while decreasing the expression of nuclear factor-κB (NF-κB). This modulation of signaling pathways helps protect cells from apoptosis and reduce neurotoxicity .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Ethylphenyl)benzo[d]oxazol-5-amine
- 2-(2,4-Dichloroquinolin-8-yl)benzo[d]oxazole
- 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)benzamide
Uniqueness
N-(2-(4-Ethylphenyl)benzo[d]oxazol-5-yl)-3,5-dinitrobenzamide stands out due to its specific substitution pattern and the presence of both ethyl and nitro groups, which confer unique chemical and biological properties. Its ability to modulate multiple signaling pathways makes it a promising candidate for further research in medicinal chemistry .
Properties
Molecular Formula |
C22H16N4O6 |
---|---|
Molecular Weight |
432.4 g/mol |
IUPAC Name |
N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-3,5-dinitrobenzamide |
InChI |
InChI=1S/C22H16N4O6/c1-2-13-3-5-14(6-4-13)22-24-19-11-16(7-8-20(19)32-22)23-21(27)15-9-17(25(28)29)12-18(10-15)26(30)31/h3-12H,2H2,1H3,(H,23,27) |
InChI Key |
VHBBLCKAKLHXDF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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